

# Application Notes and Protocols for In Vivo mRNA Delivery Using 113-O16B

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## Compound of Interest

Compound Name: 113-O16B

Cat. No.: B11928847

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bio-reducible, ionizable cationic lipidoid **113-O16B** for the formulation of lipid nanoparticles (LNPs) and subsequent in vivo delivery of messenger RNA (mRNA). The protocols outlined below are based on established methodologies for similar lipidoids, such as BAMEA-O16B, and provide a strong foundation for the successful application of **113-O16B** in preclinical research.

## Introduction

**113-O16B** is a disulfide bond-containing ionizable cationic lipidoid designed for the generation of lipid nanoparticles (LNPs) to deliver mRNA in vivo.<sup>[1]</sup> Its bio-reducible nature, owing to the disulfide bonds, facilitates the release of encapsulated mRNA within the reductive intracellular environment, potentially enhancing protein expression. LNPs formulated with lipids of this class have been shown to be effective for in vivo genome editing and protein replacement therapies, with a notable tropism for the liver following intravenous administration.<sup>[2][3]</sup> These characteristics make **113-O16B** a promising candidate for a range of therapeutic and research applications requiring transient protein expression.

The following sections provide detailed protocols for the formulation of **113-O16B** LNPs, their characterization, and in vivo administration in a murine model.

## Data Presentation

**Table 1: Recommended Lipid Nanoparticle Formulation Parameters**

Component	Molar Ratio (%)	Recommended Helper Lipid	Recommended PEG-Lipid
113-O16B	40-50	DOPE	DSPE-mPEG2k
Helper Lipid	10-20		
Cholesterol	38-48		
PEG-Lipid	1-2		

**Table 2: In Vivo Administration Parameters for Murine Models**

Parameter	Recommendation
Route of Administration	Intravenous (tail vein)
Dosage (mRNA)	0.5 - 1.0 mg/kg
Vehicle	Phosphate-Buffered Saline (PBS), pH 7.4
Injection Volume	100 - 200 $\mu$ L

## Experimental Protocols

### Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of **113-O16B** LNPs using a microfluidic mixing device.

Materials:

- **113-O16B**
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol

- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-mPEG2k)
- Ethanol (200 proof, anhydrous)
- mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device and cartridges
- Syringe pumps
- Dialysis cassettes (10 kDa MWCO)

#### Procedure:

- Preparation of Lipid Stock Solutions:
  - Prepare individual stock solutions of **113-O16B**, DOPE, cholesterol, and DSPE-mPEG2k in ethanol at appropriate concentrations (e.g., 10-25 mM).
  - Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of **113-O16B**:DOPE:Cholesterol:DSPE-mPEG2k) to create a final lipid mixture in ethanol.
- Preparation of Aqueous Phase:
  - Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionization of **113-O16B**, facilitating its interaction with the negatively charged mRNA.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.

- Set the flow rates for the syringe pumps. A typical flow rate ratio of the aqueous phase to the organic (lipid) phase is 3:1. The total flow rate can be adjusted to influence the final particle size.
- Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
- Dialysis and Concentration:
  - Collect the LNP solution from the outlet of the microfluidic device.
  - Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and buffer exchange to a physiological pH.
  - If necessary, concentrate the LNP solution to the desired final concentration using a centrifugal filter device.
- Sterilization:
  - Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

## LNP Characterization

### 1. Particle Size and Polydispersity Index (PDI):

- Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
- Dilute a small aliquot of the LNP solution in PBS for measurement.
- Acceptable LNPs for in vivo use typically have a particle size between 80-150 nm and a PDI below 0.2.

### 2. Zeta Potential:

- Determine the surface charge of the LNPs using Laser Doppler Velocimetry.
- Dilute the LNPs in an appropriate buffer (e.g., 1 mM KCl).

- The zeta potential should be close to neutral at physiological pH.

### 3. mRNA Encapsulation Efficiency:

- Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- The encapsulation efficiency is calculated as:  $((\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}) * 100\%$ .
- High encapsulation efficiency (>90%) is desirable.

## In Vivo Administration and Efficacy Assessment

This protocol is for the intravenous administration of **113-O16B** LNPs in mice to assess in vivo mRNA delivery and protein expression.

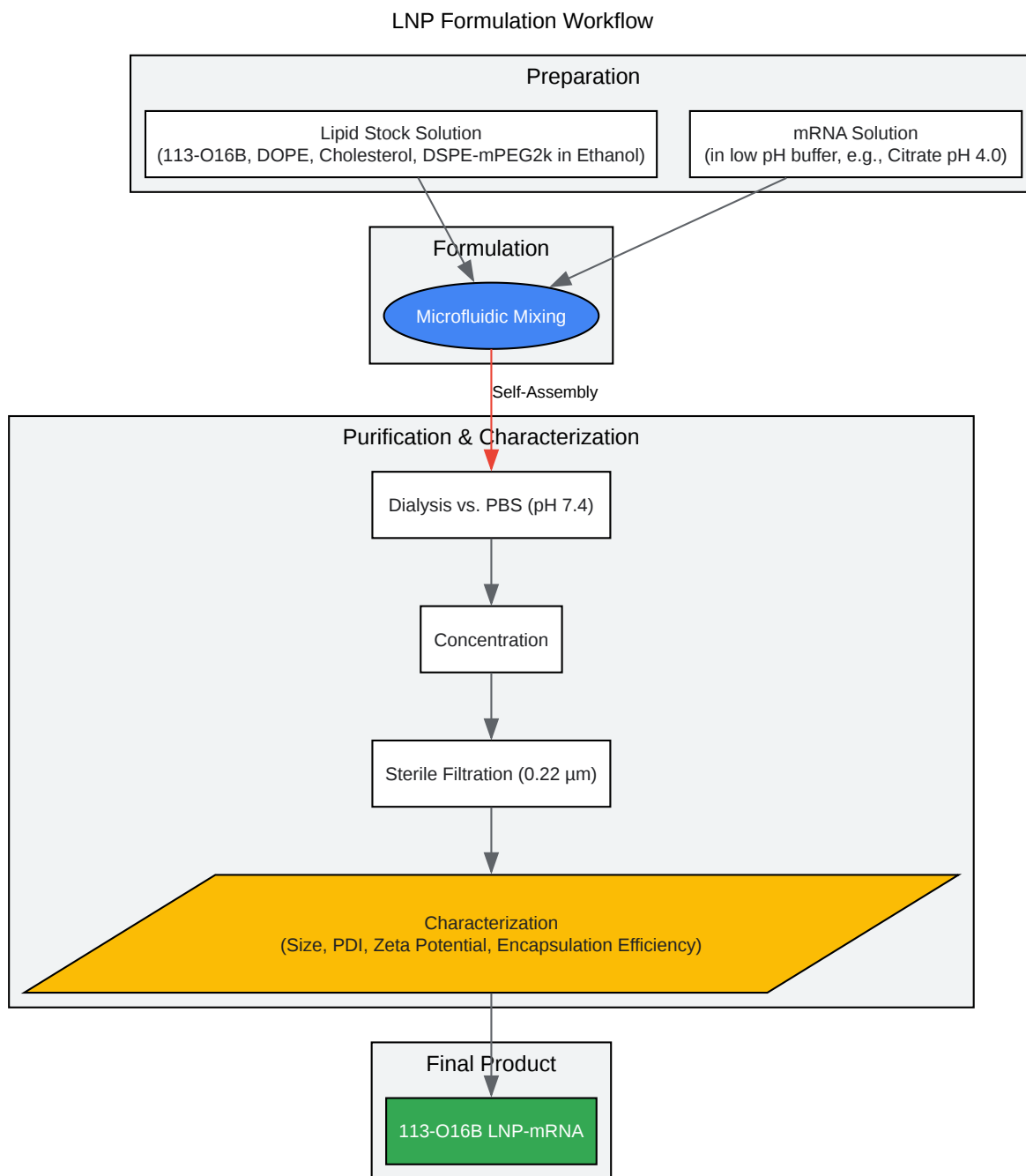
### Materials:

- **113-O16B** LNP-mRNA formulation
- C57BL/6 mice (or other appropriate strain)
- Insulin syringes (or other appropriate syringes for tail vein injection)
- Anesthetic (e.g., isoflurane)
- In vivo imaging system (for reporter gene expression)
- Blood collection supplies
- Tissue homogenization equipment
- ELISA kit (for secreted protein quantification)

### Procedure:

- Animal Preparation:
  - Acclimatize the mice to the facility for at least one week before the experiment.
  - Ensure all animal procedures are performed in accordance with institutional guidelines and approved protocols.
- LNP Administration:
  - Dilute the **113-O16B** LNP-mRNA formulation to the desired concentration in sterile PBS.
  - Administer the LNP solution to the mice via tail vein injection at a dosage of 0.6 mg/kg mRNA.[\[2\]](#)
- Assessment of Protein Expression (using a reporter gene, e.g., Luciferase):
  - At a predetermined time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
  - If using a luciferase reporter, administer the luciferin substrate via intraperitoneal injection.
  - Image the mice using an in vivo imaging system to detect bioluminescence.
  - Following imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs, heart, kidneys) to quantify organ-specific expression.
- Assessment of Secreted Protein Expression (e.g., Erythropoietin - EPO):
  - Collect blood samples from the mice at various time points post-injection.
  - Process the blood to obtain serum.
  - Quantify the concentration of the secreted protein in the serum using an ELISA kit.

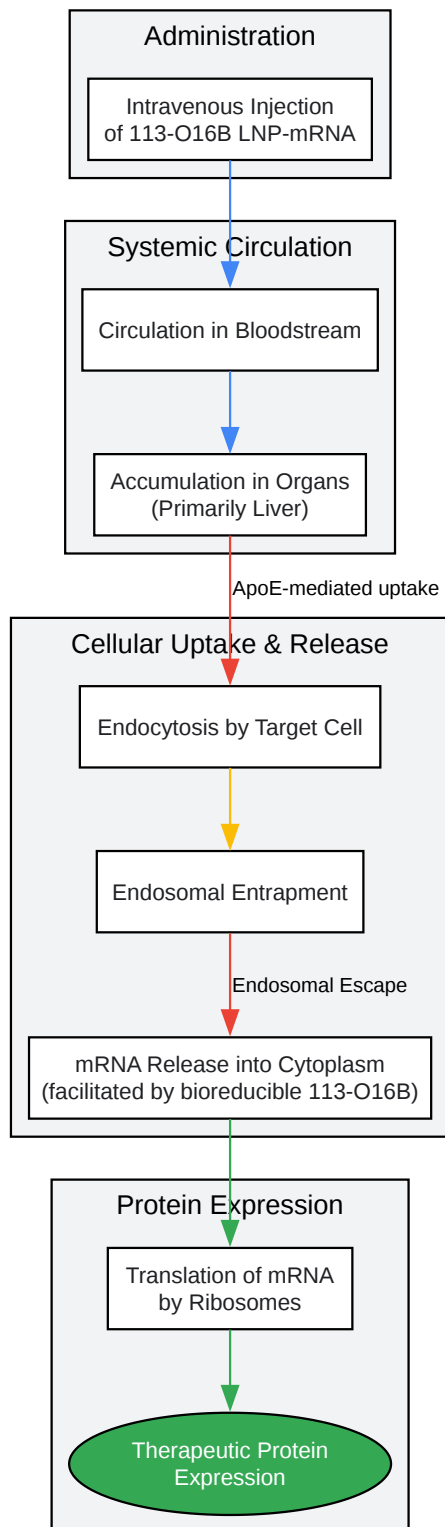
## Visualization



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Caption: Workflow for the formulation of **113-O16B** LNP-mRNA.

## In Vivo mRNA Delivery Pathway

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bio-reducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo mRNA Delivery Using 113-O16B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928847#how-to-use-113-o16b-for-in-vivo-mrna-delivery]

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